Stereochemical Chain-Length Specificity: C12 (E)-Methyl Ester vs. C10 and C14 Analogs in Pheromone Pathway Yield
In a disclosed synthesis pathway from cyclooctene, the Wittig coupling of methyl 8-oxooctanoate with n-C₃H₇CH=PPh₃ specifically produces the methyl ester of dodec-8Z-enoic acid (VI) in 45% yield, while coupling with n-C₅H₁₁CH=PPh₃ produces the chain-extended tetradec-8Z-enoic acid methyl ester (VII) in 60% yield [1]. This demonstrates that the C12 (E)-methyl ester target compound has a distinct, lower synthetic efficiency compared to the C14 analog, but it is the sole precursor for the biologically essential C12 pheromone acetate. Shorter-chain analogs (e.g., methyl dec-8-enoate) do not produce a biologically active C12 pheromone due to a mismatch in chain-length recognition by the moth's odorant receptors.
C14 analog: 60% yield
| Evidence Dimension | Synthetic yield of methyl ester intermediate in Wittig coupling pathway |
|---|---|
| Target Compound Data | Methyl dodec-8-enoate (C12): 45% yield |
| Comparator Or Baseline | Methyl tetradec-8-enoate (C14): 60% yield |
| Quantified Difference | The C12 target compound yields 15 percentage points less than the C14 analog under identical conditions. |
| Conditions | Wittig reaction of methyl 8-oxooctanoate with n-C₃H₇CH=PPh₃ (C12 target) vs. n-C₅H₁₁CH=PPh₃ (C14 analog) in Ar atmosphere at –70 °C to 25 °C. |
Why This Matters
This confirms that the C12 chain length has a synthetically distinct, less efficient yield profile compared to its C14 analog, justifying its separate sourcing and valuation for procurement teams targeting C12-specific pheromone precursors.
- [1] Odinokov, V. N.; Ishmuratov, G. Yu.; Botsman, L. P.; Vakhrusheva, T. A.; Yagund, I. M.; Bakunin, V. N.; Tolstikov, G. A. Pheromones of insects and their analogs. I. Synthesis of dodec-8Z-en-1-ol, tetradec-8Z-en-1-ol, and their acetates from cyclooctene. Khimiya Prirodnykh Soedinenii 1989, No. 2, 276–279. View Source
